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Compound of Interest

Compound Name: L-Threonine-13C4,15N

Cat. No.: B3325005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
applications of the stable isotope-labeled amino acid, L-Threonine-13Ca,15N. This isotopologue
is a powerful tool in metabolic research, proteomics, and drug development, enabling precise
tracking and quantification of threonine metabolism and protein dynamics.

Core Chemical and Physical Properties

L-Threonine-13C4,2>N is a non-radioactive, stable isotope-labeled version of the essential amino
acid L-threonine. In this molecule, all four carbon atoms are replaced with the heavy isotope
13C, and the nitrogen atom is replaced with the heavy isotope *°N. This labeling results in a
predictable mass shift, making it an ideal internal standard and tracer in mass spectrometry-
based analyses.[1][2]
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Property Value Reference
Molecular Formula 13C4H9°NOs3 [3]
Molecular Weight 124.08 g/mol [3114]

CAS Number 202468-39-1

Appearance Solid

Melting Point 256 °C (decomposes)

Isotopic Enrichment >98% for 13C and >98% for 1°N

Synonyms SILAC Amino Acid

Applications in Research

The unique properties of L-Threonine-13Ca4,'>N make it invaluable for a range of applications in
life sciences research:

e Quantitative Proteomics (SILAC): Stable Isotope Labeling with Amino acids in Cell culture
(SILAC) is a powerful technique for quantitative proteomics. Cells are grown in media where
a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as L-
Threonine-13C4,15N. This allows for the direct comparison of protein abundance between
different cell populations.

o Metabolic Flux Analysis (MFA): L-Threonine-13C4,15N is used as a tracer to delineate and
quantify the flow of metabolites through various biochemical pathways. By tracking the
incorporation of the heavy isotopes into downstream metabolites, researchers can gain a
dynamic understanding of cellular metabolism.

e Biomolecular NMR Spectroscopy: Isotope labeling with 13C and >N is essential for nuclear
magnetic resonance (NMR) studies of protein structure and dynamics. L-Threonine-13Cas,>°N
can be incorporated into proteins to aid in resonance assignment and to probe the structure
and function of threonine residues.

Experimental Protocols
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While specific experimental conditions will vary depending on the research question and model
system, the following sections provide detailed methodologies for key experiments utilizing L-
Threonine-13Ca4,*>N.

Quantitative Proteomics using SILAC

This protocol outlines a typical workflow for a SILAC experiment to compare protein expression
between two cell populations (e.g., treated vs. untreated).

Materials:
o SILAC-grade cell culture medium deficient in L-threonine.
e "Light" L-Threonine.
e "Heavy" L-Threonine-13Ca,>N.
o Dialyzed fetal bovine serum (dFBS).
o Cell lysis buffer.
» Protease inhibitors.
e Trypsin for protein digestion.
e Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Methodology:
e Cell Culture and Labeling:
o Culture two populations of cells in parallel.

o For the "light" population, supplement the threonine-deficient medium with unlabeled L-
threonine.

o For the "heavy" population, supplement the threonine-deficient medium with L-Threonine-
13C4,15N.
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o Culture the cells for at least five to six cell divisions to ensure near-complete incorporation
of the labeled amino acid.

Experimental Treatment:

o Apply the experimental treatment to one of the cell populations while maintaining the other
as a control.

Cell Lysis and Protein Extraction:

[e]

Harvest both cell populations.

o

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

[¢]

Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

[e]

Quantify the total protein concentration.

Protein Digestion:

o Denature, reduce, and alkylate the protein mixture.

o Digest the proteins into peptides using trypsin.

LC-MS/MS Analysis:

o Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

o The mass spectrometer will detect pairs of peptides that are chemically identical but differ
in mass due to the presence of the stable isotopes.

Data Analysis:

o Use specialized software to identify and quantify the peptide pairs.

o The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the
relative abundance of the protein in the two cell populations.
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Metabolic Flux Analysis

This protocol describes a general approach for tracing the metabolic fate of L-Threonine-
13C4,15N.

Materials:

e Cell culture medium with a defined composition.

e L-Threonine-13Ca,'5N.

o Metabolite extraction buffer (e.g., cold methanol/water).

o Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass
spectrometry (LC-MS) system.

Methodology:
 Isotope Labeling:

o Culture cells in a medium where the standard L-threonine is replaced with L-Threonine-
13C4, 15N,

o The duration of labeling will depend on the specific metabolic pathway and the turnover
rate of the metabolites of interest.

o Metabolite Extraction:
o Quench cellular metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
o Extract the intracellular metabolites using a cold extraction buffer.

e Sample Analysis:

o Analyze the metabolite extracts using GC-MS or LC-MS to identify and quantify the mass
isotopologue distribution of threonine and its downstream metabolites.

e Flux Calculation:
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o Use metabolic modeling software to fit the measured mass isotopologue distributions to a
metabolic network model.

o This analysis will provide quantitative values for the fluxes through the relevant metabolic
pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological
pathways and experimental workflows where L-Threonine-13C4,>N is a valuable tool.
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Caption: Metabolic fate of L-Threonine-13C4,>N in cellular metabolism.
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Caption: General experimental workflow for SILAC-based quantitative proteomics.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3325005?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Amino Acids

(e.g., L-Threonine)

Activates

mTORC1

promotes promotes

Protein Synthesis Autophagy

Click to download full resolution via product page

Caption: The role of amino acids in the mTORC1 signaling pathway.

Conclusion

L-Threonine-13C4,>N is a versatile and powerful tool for modern biological research. Its
applications in quantitative proteomics, metabolic flux analysis, and NMR spectroscopy provide
researchers with the ability to gain deep insights into the complex dynamics of cellular
processes. The detailed methodologies and conceptual diagrams provided in this guide serve
as a valuable resource for scientists and drug development professionals seeking to leverage
the capabilities of stable isotope labeling in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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